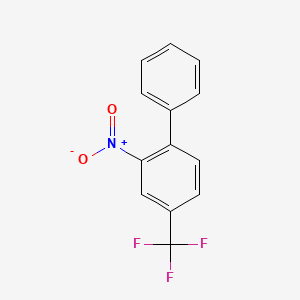

2-Nitro-4-trifluoromethyl-biphenyl

CAS No.: 2613-38-9

Cat. No.: VC14407497

Molecular Formula: C13H8F3NO2

Molecular Weight: 267.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2613-38-9 |

|---|---|

| Molecular Formula | C13H8F3NO2 |

| Molecular Weight | 267.20 g/mol |

| IUPAC Name | 2-nitro-1-phenyl-4-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C13H8F3NO2/c14-13(15,16)10-6-7-11(12(8-10)17(18)19)9-4-2-1-3-5-9/h1-8H |

| Standard InChI Key | RLIUGOARJAIJQS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound’s biphenyl framework consists of two benzene rings connected by a single bond. The nitro group at the 2-position and trifluoromethyl group at the 4-position create a sterically hindered and electronically polarized structure. X-ray crystallography of analogous compounds reveals dihedral angles between the two benzene rings ranging from 49.98° to 66.85°, depending on substituent positioning . The -CF₃ group often exhibits rotational disorder, as observed in structurally related biphenyl derivatives .

Table 1: Structural Comparison of Biphenyl Derivatives

| Compound Name | Molecular Formula | Substituents | Key Features |

|---|---|---|---|

| 2-Nitro-4-trifluoromethyl-biphenyl | C₁₃H₈F₃NO₂ | -NO₂ (2), -CF₃ (4) | High electron-withdrawing capacity |

| 4-Methoxy-2-nitro-4′-CF₃-biphenyl | C₁₄H₁₀F₃NO₃ | -OCH₃ (4), -NO₂ (2), -CF₃ | Methoxy group enhances solubility |

| 2,2′-Bis(CF₃)-4,4′-dinitrobiphenyl | C₁₄H₆F₆N₂O₄ | -NO₂ (4,4′), -CF₃ (2,2′) | Symmetric substitution for polymers |

Synthesis Methodologies

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone for synthesizing biphenyl derivatives. For example, 4-methoxy-2-nitro-4′-trifluoromethyl-biphenyl was synthesized using 4-bromo-trifluoromethylbenzene and 4-methoxy-2-nitrophenylboronic acid in a methanol-water solvent system with Pd(OAc)₂ and K₂CO₃ . Adapting this method, substituting the boronic acid with 2-nitro-4-trifluoromethylphenylboronic acid would yield the target compound. Typical reaction conditions involve 12–24 hours at room temperature, achieving yields up to 80% .

Nitration and Functional Group Interconversion

An alternative route involves nitration of pre-functionalized biphenyls. For instance, methyl 2-nitro-4-trifluoromethylbenzoate—a precursor—is synthesized via hydrolysis of 2-nitro-4-trifluoromethylbenzonitrile using NaOH or KOH (45–65°C), followed by alcoholysis with H₂SO₄-methanol (60–80°C) . Decarboxylation or ester hydrolysis could then yield the parent biphenyl structure.

Physicochemical Properties

Electronic Effects

The -NO₂ and -CF₃ groups exert strong electron-withdrawing effects, lowering the electron density of the aromatic rings. This polarization enhances electrophilic substitution reactivity at meta and para positions. The compound’s pKa, inferred from analogous carboxylic acid derivatives, is approximately 4.2–5.3, reflecting moderate acidity when functionalized .

Thermal Stability

Thermogravimetric analysis (TGA) of similar trifluoromethyl-nitro biphenyls reveals decomposition temperatures exceeding 250°C, attributed to the stability conferred by fluorine’s high electronegativity and strong C-F bonds .

Applications in Scientific Research

Materials Science

In polymer chemistry, the compound’s rigid biphenyl core and fluorine content contribute to thermally stable, hydrophobic materials. For example, fluorinated polyimides derived from similar biphenyls exhibit glass transition temperatures (Tg) >300°C, suitable for aerospace coatings .

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields (32–80%) and multi-step protocols . Future research could explore continuous-flow reactors or photocatalysis to improve efficiency.

Environmental Impact

The persistence of trifluoromethyl groups raises concerns about bioaccumulation. Green chemistry approaches, such as using recyclable Pd catalysts or biodegradable solvents, are critical for sustainable production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume